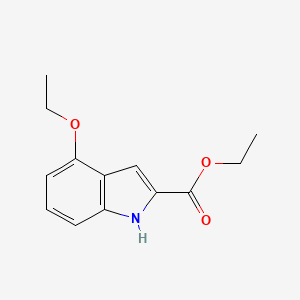

ethyl 4-ethoxy-1H-indole-2-carboxylate

Description

Ethyl 4-ethoxy-1H-indole-2-carboxylate (CAS: 1153295-81-8) is an indole derivative featuring an ethyl ester group at position 2 and an ethoxy substituent at position 4. Its molecular formula is C₁₃H₁₅NO₃ (molecular weight: 233.26 g/mol). This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its modifiable substituents and indole core .

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

ethyl 4-ethoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C13H15NO3/c1-3-16-12-7-5-6-10-9(12)8-11(14-10)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3 |

InChI Key |

ROLJJLSMNHGENH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethanol in the presence of a catalyst. One common method includes the use of thionyl chloride to convert indole-2-carboxylic acid to its corresponding acid chloride, followed by esterification with ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the indole ring while achieving efficient esterification .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Ethyl 4-ethoxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole ring’s electron-rich nature allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table compares ethyl 4-ethoxy-1H-indole-2-carboxylate with key analogs, highlighting structural variations, physicochemical properties, and applications:

Research Findings and Trends

- Bioactivity : Indole-2-carboxylates with methoxy or nitro groups exhibit antifungal and antitumor activities, as seen in extracts from Tanzanian spices ().

- Computational Studies : Density functional theory (DFT) analyses () predict reactivity indices (e.g., Fukui functions) for these compounds, guiding synthetic optimization.

Biological Activity

Ethyl 4-ethoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an indole core structure, which is known for its ability to interact with various biological targets. The presence of the ethoxy group at the 4-position enhances its solubility and reactivity compared to related compounds. This compound can be synthesized through various methods, including alkylation reactions and transesterification processes, utilizing reagents such as potassium hydroxide and different alkyl halides .

Biological Activities

The biological activities of this compound have been investigated across several domains:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, IC50 values have been reported in the range of 7.6 to 10 µg/mL against P388 cells, suggesting significant potential as an anticancer agent .

- Antimicrobial Properties : Research has shown that indole derivatives can possess antimicrobial activity. This compound is being explored for its ability to inhibit microbial growth, which could be beneficial in treating infections .

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity. This characteristic is crucial for its potential therapeutic applications, particularly in targeting pathways involved in cancer proliferation and microbial resistance .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound can inhibit enzymes that are crucial for cancer cell growth or microbial survival. For instance, it may act on kinases or other enzymes involved in signaling pathways .

- Receptor Interaction : The indole structure allows binding to various receptors, potentially leading to altered cellular responses. This interaction may result in the modulation of apoptosis or cell cycle progression in cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | 7.6 - 10 µg/mL | Yes | Contains an ethoxy group enhancing solubility |

| Ethyl Indole-2-Carboxylate | Varies | Yes | Lacks the ethoxy substituent |

| Ethyl 6-Methoxy-Indole-2-Carboxylate | Varies | Yes | Different substituent at position 6 |

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

- Antiproliferative Effects : In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .

- Inhibition of Tubulin Polymerization : Some derivatives were shown to interact with the colchicine-binding site on tubulin, leading to reduced polymerization—a key mechanism for anticancer activity .

- Potential as a Carbonic Anhydrase Activator : Recent research suggests that indole-based derivatives may activate carbonic anhydrases, presenting a novel therapeutic approach for conditions like Alzheimer's disease .

Q & A

Q. What are the recommended safety protocols for handling ethyl 4-ethoxy-1H-indole-2-carboxylate in laboratory settings?

- Methodological Answer : Based on safety data sheets, researchers must use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to prevent skin/eye contact . Avoid inhalation by working in fume hoods or under local exhaust ventilation. In case of spills, evacuate the area, wear PPE, and use inert absorbents (e.g., vermiculite) to contain the material. Store the compound at 2–8°C in airtight containers away from ignition sources . For emergencies, follow first-aid measures: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention if exposed .

Q. How can researchers synthesize this compound, and what intermediates are critical?

- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous indole carboxylates (e.g., ethyl 5-methoxyindole-2-carboxylate) suggest using esterification or substitution reactions. Key intermediates may include 4-hydroxyindole derivatives, where ethoxy groups are introduced via alkylation or nucleophilic substitution. For example, benzyloxy-protected intermediates (e.g., ethyl 4-(benzyloxy)-1H-indole-2-carboxylate) are often used to control regioselectivity, followed by deprotection . Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the ethoxy and ester functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₅NO₃; theoretical ~245.28 g/mol). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹). X-ray crystallography, as demonstrated for structurally similar compounds, can resolve conformational details .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with machine learning to identify optimal catalysts and solvents . Researchers can model the ethoxylation step to evaluate activation energies for different bases (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. THF). Computational tools like Gaussian or ORCA simulate electronic properties, while experimental validation via HPLC monitors yield .

Q. What strategies address contradictions in reported toxicity data for indole carboxylates?

- Methodological Answer : Discrepancies in toxicity classifications (e.g., skin irritation Category 2 vs. non-classified) may arise from variations in purity or test models. Researchers should:

- Replicate studies using OECD-compliant assays (e.g., in vitro skin sensitization via KeratinoSens™).

- Perform dose-response analyses to establish NOAEL (No Observed Adverse Effect Level).

- Cross-reference with structurally similar compounds (e.g., methyl indole carboxylates) to identify structure-activity relationships (SARs) .

Q. How can factorial design improve the scalability of this compound synthesis?

- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, reaction time) at two levels (high/low). For example:

Q. What role does this compound play in medicinal chemistry, and how can its bioactivity be validated?

- Methodological Answer : As a heterocyclic scaffold, it serves as a precursor for anticancer or antimicrobial agents. Researchers functionalize the indole core via Suzuki-Miyaura coupling or amidation. In vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) validate bioactivity. For example, methyl 4-amino-1-ethyl-pyrrole-2-carboxylate derivatives show enzyme inhibition (e.g., kinase assays), suggesting similar strategies for this compound .

Methodological Considerations for Data Interpretation

- Structural Analysis : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) to confirm regiochemistry .

- Safety Compliance : Adhere to GHS classifications (H302, H315, H319) by implementing institutional EH&S protocols .

- Data Reproducibility : Use standardized reaction setups (e.g., Schlenk lines for air-sensitive steps) and report yields as averages of triplicate runs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.